11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoicacid

ion channel pharmacology vascular smooth muscle electrophysiology

11,12-Dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid (commonly designated 11,12-DiHETE or 11,12-DiHETrE; CAS 867350-92-3) is a vicinal diol metabolite of eicosapentaenoic acid (EPA, C20:5 n-3) generated through sequential cytochrome P450 epoxygenase-mediated epoxidation to 11,12-epoxyeicosatetraenoic acid (11,12-EpETE) followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis. It belongs to the hydroxyeicosatetraenoic acid subclass of eicosanoids and is structurally distinguished from the arachidonic acid-derived 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by the presence of an additional 17Z double bond.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
Cat. No. B12339511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoicacid
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-/t18-,19+/m1/s1
InChIKeyDNPZYIPMAWRQQE-WFPHMWACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,12-Dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic Acid (11,12-DiHETE): A Cytochrome P450-Derived EPA Metabolite for Eicosanoid Research and Biomarker Procurement


11,12-Dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid (commonly designated 11,12-DiHETE or 11,12-DiHETrE; CAS 867350-92-3) is a vicinal diol metabolite of eicosapentaenoic acid (EPA, C20:5 n-3) generated through sequential cytochrome P450 epoxygenase-mediated epoxidation to 11,12-epoxyeicosatetraenoic acid (11,12-EpETE) followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis [1]. It belongs to the hydroxyeicosatetraenoic acid subclass of eicosanoids and is structurally distinguished from the arachidonic acid-derived 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by the presence of an additional 17Z double bond. As an endogenously produced lipid mediator, 11,12-DiHETE is detected in human plasma and its levels are modulated by dietary EPA intake and pathological states, positioning it as both a research tool for cytochrome P450/sEH pathway investigation and a candidate biomarker in hepatic and cardiovascular disease contexts [2]. Commercially, it is available as a defined analytical standard (≥95% purity) from specialist eicosanoid suppliers .

Why Regioisomeric or Precursor Substitution of 11,12-DiHETE Fails: Evidence of Functional Non-Equivalence Across the EET/DHET Axis


The four regioisomeric dihydroxyeicosanoids (5,6-, 8,9-, 11,12-, and 14,15-DiHETE/DiHET) and their epoxide precursors (EETs/EpETEs) exhibit profoundly divergent pharmacological properties that preclude generic substitution. In the renal preglomerular vasculature, 11,12-DiHETE is functionally inert at concentrations up to 1 μM whereas its epoxide precursor 11,12-EET produces 18–20% vasodilation at 100 nM—a complete activity inversion upon hydrolysis [1]. Conversely, in coronary resistance arterioles, 11,12-DHET achieves vasodilatory potencies (EC₅₀ ~10⁻¹⁵·⁸ to 10⁻¹³·¹ log [M]) that are orders of magnitude greater than the parent fatty acid arachidonic acid (EC₅₀ = 10⁻⁷·⁵ log [M]) [2]. At the molecular level, 11,12-DHET activates large-conductance Ca²⁺-activated K⁺ (BK) channels with an EC₅₀ of 1.87 nM and substantially greater efficacy than its precursor 11,12-EET, yet all four DHET regioisomers are equipotent—meaning regioisomeric interchange does not gain potency but substitution with the epoxide precursor loses efficacy [3]. Even stereochemistry within the 11,12-diol series is decisive: the 11(S),12(S) enantiomer activates neutrophil functional responses while the 11(R),12(S) enantiomer is inactive in identical assay systems [4]. These multidimensional divergences—spanning vascular bed, regioisomer, precursor-to-diol conversion, and stereochemistry—demonstrate that procurement decisions must be guided by the specific biological question rather than class-level assumptions.

Quantitative Comparator Evidence for 11,12-DiHETE: Head-to-Head Data Against Precursor Epoxides, Regioisomers, and Stereoisomers


BK Channel Activation: 11,12-DHET Exhibits Greater Efficacy Than Its Epoxide Precursor 11,12-EET, with All Four Regioisomers Equipotent

In inside-out patch clamp recordings from rat small coronary arterial myocytes, 11,12-DHET activated large-conductance Ca²⁺-activated K⁺ (BK) channels with an EC₅₀ of 1.87 ± 0.57 nM (n = 5) [1]. The three other regioisomers—5,6-DHET, 8,9-DHET, and 14,15-DHET—were equipotent with 11,12-DHET in activating BK channels, while the immediate precursor 11,12-EET showed an EC₅₀ of 2.48 ± 0.81 nM (n = 6) with markedly lower efficacy (maximal channel open probability, Po) [1]. At 50 nM, 11,12-DHET shifted the voltage at which channel open probability was half-maximal (V₁/₂) from a baseline of 115.6 ± 6.5 mV to 60.0 ± 8.4 mV, and reduced the Ca²⁺ EC₅₀ for BK channel activation from 1.02 ± 0.07 μM to 0.42 ± 0.11 μM [1]. Arachidonic acid did not significantly affect BK channel activity under identical conditions, underscoring the specific requirement for the diol moiety [1].

ion channel pharmacology vascular smooth muscle electrophysiology

Renal Preglomerular Vasodilation: Complete Functional Inactivation of 11,12-DiHETE Relative to 11,12-EET

Using an in vitro blood-perfused juxtamedullary nephron preparation, Imig et al. demonstrated that 11,12-EET (0.01–100 nM) caused concentration-dependent vasodilation of norepinephrine-preconstricted interlobular and afferent arterioles, increasing diameters by 18 ± 2% (interlobular, n = 10) and 20 ± 3% (afferent, n = 9) at 100 nM [1]. In stark contrast, the corresponding diol 11,12-DiHETE had no effect on arteriolar diameters at concentrations up to 1 μM—a concentration 10-fold higher than the maximally effective EET dose [1]. This null effect was also observed for 5,6-DiHETE, whereas 5,6-EET produced vasoconstriction (16 ± 3% and 21 ± 3% reduction in diameter), highlighting regioisomer-dependent directional divergence [1]. The 11,12-EET vasodilation was stereoselective (11,12(R,S)-EET active; 11,12(S,R)-EET inactive) and endothelium-independent [1].

renal microcirculation vascular pharmacology epoxygenase pathway

Porcine Coronary Artery Relaxation: 11,12-DHET Matches or Exceeds 11,12-EET in Magnitude of Thromboxane-Mimetic Reversal

In porcine coronary artery rings precontracted with the thromboxane receptor mimetic U-46619, 11,12-DHET produced 77% relaxation at 5 μmol/L, surpassing the 64% relaxation achieved by its precursor 11,12-EET at the same concentration [1]. This finding was part of a broader study characterizing a chain-shortened metabolic pathway of 11,12-EET in arterial smooth muscle, wherein 11,12-DHET and the downstream metabolite 7,8-dihydroxyhexadecadienoic acid (7,8-DHHD) both retained vasorelaxant activity [1]. Separately, in U-46619-contracted porcine coronary artery rings, Weintraub et al. reported that 14,15-EET and 11,12-EET (5 μmol/L) produced 75 ± 9% and 52 ± 4% relaxation, respectively, while 8,9-EET and 5,6-EET did not produce significant relaxation; the corresponding DHET regioisomers produced comparable relaxation responses [2]. Furthermore, preincubation with 11,12-DHET augmented both the magnitude and duration of bradykinin-induced endothelium-dependent relaxation, an effect not observed with endothelium-independent vasodilators [2].

coronary vasodilation thromboxane receptor vascular smooth muscle

Stereochemical Determinant of Biological Activity: Only the 11(S),12(S) Enantiomer Activates Neutrophils; the Major Platelet 11(R),12(S) Form Is Inactive

Westlund et al. developed an enantiospecific synthetic route to resolve the stereoisomers of 11,12-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid and tested each in human neutrophil functional assays [1]. The major product formed in human platelets—identified as 11(R),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid—was devoid of biological activity in the test systems employed [1]. In contrast, the minor synthetic stereoisomer 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid elicited measurable neutrophil functional responses [1]. The study further demonstrated that these 11,12-dihydroxyeicosatetraenoic acids are formed in human platelets via a leukotriene-like mechanism, presumably through 12-lipoxygenase, and that the biologically active stereoisomer exhibited a unique activity profile compared with other lipoxygenase products [1]. No quantitative comparison of the biological activity between 11(S),12(S) enantiomer and regioisomers (e.g., 5,12-DiHETE) was provided in this study.

stereospecificity neutrophil biology platelet lipoxygenase

Canine Coronary Resistance Arteriole Vasodilation: DHETs Are Orders of Magnitude More Potent Than Arachidonic Acid

In isolated canine coronary arterioles (diameter 90.0 ± 3.4 μm; distending pressure 20 mm Hg) preconstricted with endothelin, 11,12-DHET, 14,15-DHET, 8,9-DHET, and the δ-lactone of 5,6-EET all produced extremely potent concentration-dependent vasodilation with EC₅₀ values ranging from −15.8 to −13.1 log [M] [1]. For context, the parent fatty acid arachidonic acid exhibited an EC₅₀ of −7.5 log [M]—meaning the DHETs were approximately 10⁶- to 10⁸-fold more potent [1]. All four EET regioisomers also produced potent vasodilation (EC₅₀ −12.7 to −10.1 log [M]), approximately 1000-fold more potent than previously reported in conduit coronary arteries [1]. Vasodilation by both 11,12-EET and 11,12-DHET was blocked by charybdotoxin (a KCa channel inhibitor) and KCl depolarization, confirming KCa channel dependence [1]. The epoxide hydrolase inhibitor 4-phenylchalone oxide did not alter arteriolar dilation to 11,12-EET, indicating that EET-induced vasodilation in this preparation does not require prior conversion to DHET [1]. Direct quantitative comparison among individual DHET regioisomers within the −15.8 to −13.1 log [M] range was not disaggregated in the published abstract.

coronary microcirculation vasodilator potency KCa channels

Liver Fibrosis Biomarker: 11,12-DiHETE Is Significantly Associated with Fibrosis Stage and May Differentiate NAFL from NASH

In a cohort of 427 patients with biopsy-confirmed nonalcoholic fatty liver disease (NAFLD), Caussy et al. identified four plasma eicosanoids significantly associated with liver fibrosis stage at baseline: 11,12-DiHETE, tetranor 12-HETE, adrenic acid, and 14,15-DiHETE [1]. Over 24 weeks of follow-up in 63 patients with NASH and stage 2/3 fibrosis, a combination of changes in seven eicosanoids achieved an AUROC of 0.74 (95% CI: 0.62–0.87) for predicting ≥1 stage improvement in fibrosis [1]. Independent reports from commercial metabolite suppliers (MedChemExpress, TargetMol) indicate that 11,12-DiHETrE (the EPA-derived form) can serve as a single biomarker to differentiate nonalcoholic fatty liver (NAFL) from nonalcoholic steatohepatitis (NASH), though the primary publication supporting this specific single-biomarker claim was not identified in the present search . Both 11,12-DiHETE and 14,15-DiHETE were significantly associated with fibrosis in the same multivariate model, indicating that while they share biomarker potential, they are not interchangeable—each may carry independent predictive information [1]. Quantitative fold-change values or odds ratios for 11,12-DiHETE alone versus 14,15-DiHETE alone were not reported in the source publication.

lipidomics liver fibrosis biomarker discovery

Optimal Application Scenarios for 11,12-Dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic Acid Based on Verified Differentiation Evidence


EDHF and BK Channel Mechanistic Studies Requiring Maximal Channel Activation Efficacy

Electrophysiology laboratories investigating endothelium-derived hyperpolarizing factor (EDHF) mechanisms in coronary or resistance artery myocytes should select 11,12-DHET (or the EPA-derived 11,12-DiHETE) over 11,12-EET when maximal BK channel open probability is required. Evidence from Lu et al. (2001) demonstrates that 11,12-DHET achieves substantially greater maximal BK channel activation than its epoxide precursor despite comparable potency (EC₅₀ 1.87 vs 2.48 nM), and all four regioisomers are equipotent—meaning 11,12-DHET can serve as a representative DHET without loss of sensitivity [1]. The voltage-dependence shift (V₁/₂ from 115.6 to 60.0 mV at 50 nM) and Ca²⁺ sensitization (EC₅₀ reduction from 1.02 to 0.42 μM) provide robust, quantifiable assay readouts [1]. Researchers should confirm that the commercial standard matches the stereochemistry and double-bond configuration relevant to their biological system, as the EPA-derived form (CAS 867350-92-3, C20:32O4) and AA-derived form (C20:34O4) are distinct chemical entities.

Coronary Microcirculation Vasodilation Studies Using Thromboxane-Mimetic Precontraction Protocols

Investigators using U-46619 (thromboxane receptor agonist) precontracted coronary artery ring or arteriole preparations can employ 11,12-DHET/DiHETE as a potent vasorelaxant reference compound. Fang et al. (1996) demonstrated that 11,12-DHET produces 77% relaxation at 5 μmol/L, exceeding 11,12-EET (64%) under identical conditions [1]. Furthermore, preincubation with 11,12-DHET specifically augments bradykinin-induced endothelium-dependent relaxation without affecting responses to endothelium-independent dilators, enabling its use as a pathway-selective pharmacological tool [2]. In resistance arteriole preparations, the extreme potency of DHETs (EC₅₀ as low as ~10⁻¹⁵·⁸ log [M]) necessitates careful attention to solvent vehicle controls and adsorption losses to avoid overestimation of apparent potency [3].

NASH/NAFLD Biomarker Panel Development and Clinical Lipidomics

Clinical metabolomics and lipidomics facilities developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) panels for noninvasive liver fibrosis staging should include 11,12-DiHETE as a quantitatively monitored analyte. Caussy et al. (2020) established its significant baseline association with fibrosis stage in a large biopsy-confirmed NAFLD cohort (n = 427) and its inclusion in a longitudinal multimarker panel predicting fibrosis improvement (AUROC 0.74) [1]. Although 14,15-DiHETE shares this association, the two regioisomers are chromatographically resolvable and may contribute independent predictive information—justifying the procurement and calibration of both analytical standards. The EPA-derived 11,12-DiHETE (CAS 867350-92-3) is the relevant plasma species for human biomarker studies, and its levels increase after oral EPA dosing (e.g., 1008 mg), providing a tractable pharmacodynamic marker for EPA intervention trials [2].

Stereochemistry-Dependent Neutrophil and Platelet-Leukocyte Interaction Research

Research groups studying platelet-neutrophil cross-talk, transcellular eicosanoid biosynthesis, or 12-lipoxygenase-dependent pathways should procure enantiomerically defined 11,12-DiHETE rather than racemic material. Westlund et al. (1991) demonstrated that the 11(S),12(S) enantiomer is biologically active on neutrophil functional responses while the 11(R),12(S) enantiomer—the predominant product formed in human platelets—is inactive [1]. Use of racemic (±) mixtures in neutrophil activation assays will systematically underestimate potency and may produce false-negative results. Investigators should verify the enantiomeric composition of their commercial standard with the supplier and, where necessary, collaborate with synthetic chemistry groups for enantiospecific preparation following published routes [1].

Quote Request

Request a Quote for 11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.